molecular formula C20H16BrNO2 B11094734 2-{[(E)-{4-[(3-bromobenzyl)oxy]phenyl}methylidene]amino}phenol

2-{[(E)-{4-[(3-bromobenzyl)oxy]phenyl}methylidene]amino}phenol

Cat. No.: B11094734
M. Wt: 382.2 g/mol
InChI Key: QECPEJARSDWIHI-UHFFFAOYSA-N
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Description

This compound features a bromobenzyl group attached to a phenyl ring through an ether linkage, and an imine group connecting to a phenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[((E)-1-{4-[(3-BROMOBENZYL)OXY]PHENYL}METHYLIDENE)AMINO]PHENOL typically involves a multi-step process. One common method includes the following steps:

    Formation of the Bromobenzyl Ether: The reaction between 3-bromobenzyl chloride and 4-hydroxybenzaldehyde in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) forms the bromobenzyl ether.

    Imine Formation: The bromobenzyl ether is then reacted with 2-aminophenol in the presence of an acid catalyst, such as acetic acid, to form the imine linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

2-[((E)-1-{4-[(3-BROMOBENZYL)OXY]PHENYL}METHYLIDENE)AMINO]PHENOL can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The bromine atom can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

2-[((E)-1-{4-[(3-BROMOBENZYL)OXY]PHENYL}METHYLIDENE)AMINO]PHENOL has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[((E)-1-{4-[(3-BROMOBENZYL)OXY]PHENYL}METHYLIDENE)AMINO]PHENOL involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The bromobenzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-6-methoxy phenol
  • (E)-1-(3/4-{[(E)-(2-chloroquinolin-3-yl)methylidene]amino}phenyl)ethan-1-one oximes

Uniqueness

2-[((E)-1-{4-[(3-BROMOBENZYL)OXY]PHENYL}METHYLIDENE)AMINO]PHENOL stands out due to its bromobenzyl group, which imparts unique reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.

Properties

Molecular Formula

C20H16BrNO2

Molecular Weight

382.2 g/mol

IUPAC Name

2-[[4-[(3-bromophenyl)methoxy]phenyl]methylideneamino]phenol

InChI

InChI=1S/C20H16BrNO2/c21-17-5-3-4-16(12-17)14-24-18-10-8-15(9-11-18)13-22-19-6-1-2-7-20(19)23/h1-13,23H,14H2

InChI Key

QECPEJARSDWIHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=CC2=CC=C(C=C2)OCC3=CC(=CC=C3)Br)O

Origin of Product

United States

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